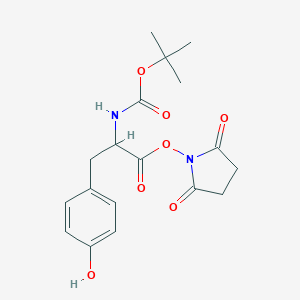

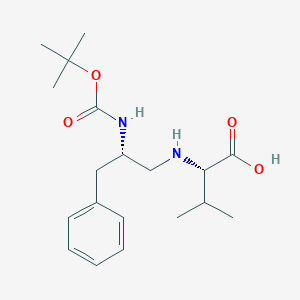

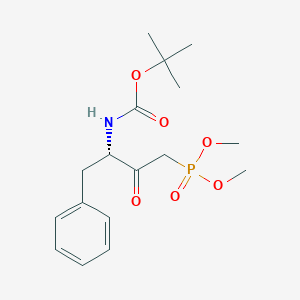

Boc-Phe-(R)-Val-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

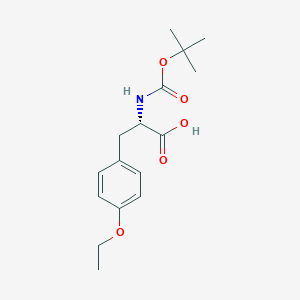

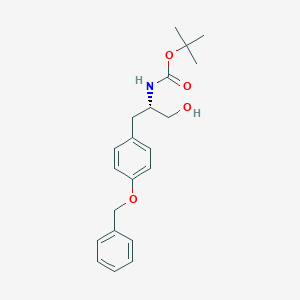

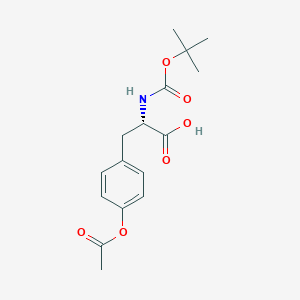

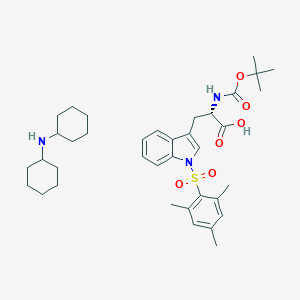

Boc-Phe-®-Val-OH is a compound that belongs to the family of Boc-protected amino acids . The Boc group, or tert-butyl carbamates, are used to protect amines and amino acids during peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The compound’s empirical formula is C14H19NO4 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . In peptide synthesis, the Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .

Molecular Structure Analysis

The conformational preferences of peptides are strongly determined by hydrogen bonding interactions . Intermolecular solute–solvent interactions compete with intramolecular interactions, which typically stabilize the secondary structure of the peptide .

Chemical Reactions Analysis

In the case of peptide synthesis, the Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . The Boc group is stable towards most nucleophiles and bases .

Physical And Chemical Properties Analysis

The Boc-Phe-®-Val-OH compound has an empirical formula of C14H19NO4 . The Boc group is stable towards most nucleophiles and bases . The conformational preferences of peptides are strongly determined by hydrogen bonding interactions .

将来の方向性

特性

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-13(2)16(17(22)23)20-12-15(11-14-9-7-6-8-10-14)21-18(24)25-19(3,4)5/h6-10,13,15-16,20H,11-12H2,1-5H3,(H,21,24)(H,22,23)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCJIJPKRLPTIF-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Phe-(R)-Val-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)